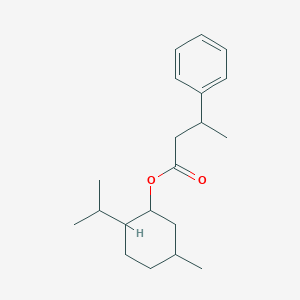
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is an ester derived from the combination of a cyclohexyl group and a phenylbutanoate moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 3-phenylbutanoic acid. One common method is the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of esterification and the use of efficient catalysts and reagents are likely employed to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group would yield 3-phenylbutanoic acid, while reduction would produce 5-Methyl-2-(propan-2-yl)cyclohexanol.
Scientific Research Applications
Chemistry: As a model compound for studying esterification and related reactions.
Biology: Investigated for its potential biological activity, including anticonvulsant properties
Medicine: Potential use in drug design and development due to its unique structure and biological activity.
Industry: Applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For instance, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems or ion channels . The ester linkage allows for enzymatic cleavage, releasing active components that can exert biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate: Another ester with similar structural features and potential biological activity
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate: A related compound with a benzoylphenyl group instead of a phenylbutanoate group.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate is unique due to its specific ester linkage and the combination of cyclohexyl and phenylbutanoate moieties
Properties
CAS No. |
899-93-4 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 3-phenylbutanoate |
InChI |
InChI=1S/C20H30O2/c1-14(2)18-11-10-15(3)12-19(18)22-20(21)13-16(4)17-8-6-5-7-9-17/h5-9,14-16,18-19H,10-13H2,1-4H3 |
InChI Key |
IYJGFAJKVHCJFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CC(C)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


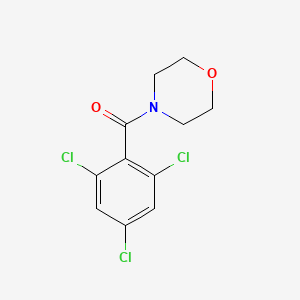
![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
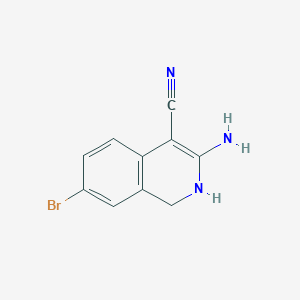
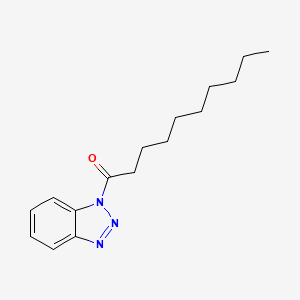
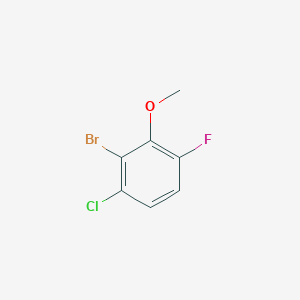

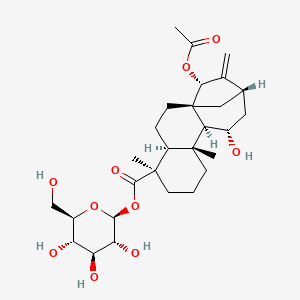
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
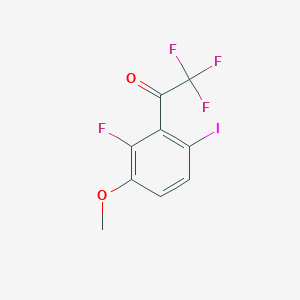

![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)

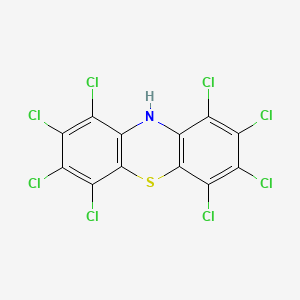
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
